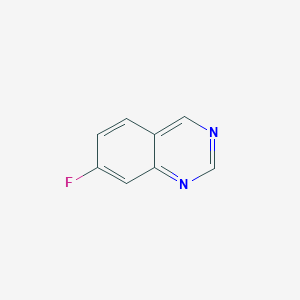

7-Fluoroquinazoline

説明

Structure

3D Structure

特性

IUPAC Name |

7-fluoroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2/c9-7-2-1-6-4-10-5-11-8(6)3-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAQOPLHSWRJKMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CN=C2C=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50631303 | |

| Record name | 7-Fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50631303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16499-45-9 | |

| Record name | 7-Fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50631303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 7 Fluoroquinazoline and Its Derivatives

Cyclization Reactions for Quinazoline (B50416) Ring Formation

The construction of the bicyclic quinazoline system is the foundational step in synthesizing 7-fluoroquinazoline derivatives. Various cyclization strategies have been developed, starting from appropriately substituted benzene (B151609) ring precursors.

Cyclization of 2-Aminobenzamide (B116534) Derivatives with Isocyanates

The reaction of 2-aminobenzamide derivatives with isocyanates or their synthetic equivalents provides a direct route to quinazoline-2,4(1H,3H)-diones. A modern, one-pot approach utilizes di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of 4-(dimethylamino)pyridine (DMAP) as a catalyst. nih.govacs.org In this metal-free method, (Boc)₂O serves as a precursor to generate a reactive isocyanate intermediate from the 2-aminobenzamide starting material, which then undergoes intramolecular cyclization. acs.orgnih.gov

This strategy has been successfully applied to the synthesis of this compound-2,4(1H,3H)-dione from 2-amino-4-fluorobenzamide. acs.org The reaction can be performed under microwave irradiation in acetonitrile, significantly reducing reaction times. acs.org For substrates activated by electron-donating groups like p-methoxybenzyl (PMB), the reaction can proceed smoothly at room temperature. nih.gov This method is valued for its operational simplicity, good to excellent yields, and the ability to obtain pure products often without the need for column chromatography. nih.govacs.org

Table 1: DMAP-Catalyzed Synthesis of this compound-2,4(1H,3H)-dione

| Starting Material | Reagent | Catalyst | Solvent | Conditions | Product | Yield | Reference |

| 2-Amino-4-fluorobenzamide | Di-tert-butyl dicarbonate ((Boc)₂O) | DMAP | Acetonitrile (CH₃CN) | Microwave, 150 °C, 30 min | This compound-2,4(1H,3H)-dione | 79% | acs.org |

Cyclization using Fluoro-substituted Aminobenzoic Acids and Urea (B33335)

A classical and widely used method for constructing the this compound core involves the cyclization of 2-amino-4-fluorobenzoic acid with urea. researchgate.netvulcanchem.com This reaction typically requires thermal conditions and often employs a catalyst to facilitate the condensation and ring closure. vulcanchem.com The primary product of this cyclization is this compound-2,4-diol, which exists in tautomeric equilibrium with this compound-2,4(1H,3H)-dione. researchgate.netvulcanchem.com

One common protocol involves heating 2-amino-4-fluorobenzoic acid and urea in the presence of polyphosphoric acid (PPA) at temperatures between 120–140°C. vulcanchem.com An alternative eco-efficient, one-pot synthesis has been developed where the reaction is carried out in water. In this green methodology, 4-fluoroanthranilic acid is first reacted with potassium cyanate (B1221674) (KOCN) to form a urea intermediate, which is subsequently cyclized using a base like sodium hydroxide (B78521) (NaOH). This approach is scalable and offers near-quantitative yields with minimal waste. The resulting this compound-2,4-diol is a crucial intermediate for producing a variety of derivatives, including those used as EGFR inhibitors. researchgate.net

Table 2: Synthesis of this compound-2,4-diol from 2-Amino-4-fluorobenzoic Acid

| Starting Material | Reagent | Catalyst/Medium | Conditions | Product | Yield | Reference |

| 2-Amino-4-fluorobenzoic acid | Urea | Polyphosphoric acid (PPA) | 120–140 °C | This compound-2,4-diol | Not specified | vulcanchem.com |

| 2-Amino-4-fluorobenzoic acid | Urea | None (thermal) | Heat | This compound-2,4(1H,3H)-dione | Not specified | |

| 2-Amino-4-fluorobenzoic acid | Potassium cyanate (KOCN), then NaOH | Water | Room Temperature | This compound-2,4(1H,3H)-dione | ~91% |

Synthesis via 2-Aminobenzonitriles

2-Aminobenzonitriles serve as versatile precursors for the synthesis of quinazolines. For the preparation of this compound derivatives, 2-amino-4-fluorobenzonitrile (B1278219) is a key starting material. One effective method involves the cyclization of 2-aminobenzonitriles with carbon dioxide (CO₂) under basic conditions to yield quinazoline-2,4(1H,3H)-diones. acs.orgnih.gov This transformation can be catalyzed by strong amine bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in polar aprotic solvents like DMSO at around 70 °C. acs.org Alcohol amines have also been shown to be effective catalysts for this conversion in water, presenting a green alternative. nih.govresearchgate.net

Another approach involves the reaction of 2-amino-3-fluorobenzonitrile (B53940) with formic acid under strong acid catalysis (e.g., H₂SO₄) to produce 8-fluoroquinazolin-4(1H)-one. thieme-connect.de While this example yields the 8-fluoro isomer, the methodology highlights the utility of fluorinated 2-aminobenzonitriles in synthesizing fluorinated quinazolinones. Furthermore, 2-fluorobenzonitriles can react with guanidine (B92328) carbonate to afford 2,4-diaminoquinazolines. researchgate.net

Table 3: Quinazoline Ring Formation from 2-Aminobenzonitrile Derivatives

| Starting Material | Reagent(s) | Catalyst/Solvent | Product | Yield | Reference |

| 2-Amino-4-bromo-5-chloro-3-fluorobenzonitrile | Carbon dioxide (CO₂) | DBU / DMSO | 7-Bromo-6-chloro-8-fluoroquinazoline-2,4(1H,3H)-dione | Good | acs.org |

| 2-Aminobenzonitrile | Carbon dioxide (CO₂) | Diethanolamine / Water | Quinazoline-2,4(1H,3H)-dione | 94% | nih.gov |

| 2-Amino-3-fluorobenzonitrile | Formic acid (HCO₂H) | H₂SO₄ | 8-Fluoroquinazolin-4(1H)-one | 88% | thieme-connect.de |

Functionalization and Derivatization Strategies

Once the this compound core is established, further modifications are often required to synthesize target molecules with desired biological activities. These strategies include direct substitution at the fluoro-position or, more commonly, functionalization at other positions of the quinazoline ring.

Nucleophilic Aromatic Substitution at the 7-Fluoro Position

Direct displacement of the fluorine atom at the C7 position via nucleophilic aromatic substitution (SNAr) is a viable, though less common, strategy for derivatization. The fluorine atom can be substituted by other functional groups, such as amines or thiols, typically requiring a base.

A notable advanced methodology involves the N-heterocyclic carbene (NHC)-catalyzed nucleophilic aroylation of 7-fluoroquinazolines. researchgate.netresearchgate.net In this reaction, an NHC, such as that derived from 1,3-dimethylimidazolium (B1194174) iodide, catalyzes the reaction between a this compound and an aromatic aldehyde. researchgate.net This process leads to the formation of 7-benzoyl- or 7-heteroaroylquinazolines, effectively replacing the C7-fluorine with a C-acyl bond. researchgate.netjst.go.jp This method provides a powerful tool for C-C bond formation at the C7 position under relatively mild, metal-free conditions.

Table 4: NHC-Catalyzed Aroylation of 7-Fluoroquinazolines

| Substrate | Reagent | Catalyst System | Product | Reference |

| 7-Fluoroquinazolines | Aromatic aldehydes | NHC (from 1,3-dimethylimidazolium iodide), Base | 7-Aroylquinazolines | researchgate.netresearchgate.net |

Chlorination and Subsequent Aromatic Substitution Reactions

A more prevalent and versatile strategy for functionalizing the this compound scaffold involves a two-step process: chlorination followed by nucleophilic aromatic substitution. This approach typically targets the C4 position, which is activated towards substitution.

The first step is the chlorination of a 7-fluoroquinazolin-4(3H)-one or its diol precursor (this compound-2,4-diol). vulcanchem.comevitachem.comvulcanchem.com This is commonly achieved using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of DMF. vulcanchem.comvulcanchem.comvulcanchem.comgoogle.comnih.gov The reaction converts the C4-oxo or C4-hydroxyl group into a highly reactive chloro group, yielding intermediates like 4-chloro-7-fluoroquinazoline (B93429) or 2,4-dichloro-7-fluoroquinazoline (B1321832). vulcanchem.comvulcanchem.com

The resulting 4-chloro-7-fluoroquinazoline is an exceptionally useful building block. The chlorine atom at the C4 position is readily displaced by a wide variety of nucleophiles through SNAr reactions. vulcanchem.comevitachem.comvulcanchem.com This allows for the introduction of diverse substituents, most commonly amines. For example, reacting 4-chloro-7-fluoroquinazoline with piperazine (B1678402) derivatives in the presence of a base like potassium carbonate (K₂CO₃) yields 4-(piperazin-1-yl)-7-fluoroquinazoline derivatives. vulcanchem.com Similarly, reaction with anilines or other amines leads to the corresponding 4-amino-7-fluoroquinazoline products. evitachem.comgoogle.com This robust sequence is a cornerstone in the synthesis of many biologically active quinazoline-based compounds. researchgate.netevitachem.com

Table 5: Chlorination and Subsequent Nucleophilic Substitution of this compound Derivatives

| Starting Material | Chlorinating Agent | Intermediate | Nucleophile | Product Example | Reference |

| 7-Fluoroquinazolin-4(3H)-one | POCl₃ | 4-Chloro-7-fluoroquinazoline | 1-(Pyrimidin-4-yl)piperazine | 7-Fluoro-4-[4-(pyrimidin-4-yl)piperazin-1-yl]quinazoline | vulcanchem.com |

| This compound-2,4-diol | POCl₃ | 2,4-Dichloro-7-fluoroquinazoline | Aqueous ammonia | 2-Chloro-7-fluoroquinazolin-4-amine | vulcanchem.com |

| 7-Fluoro-6-nitroquinazolin-4-ol | SOCl₂ / DMF | 4-Chloro-7-fluoro-6-nitroquinazoline | 3-Ethynylaniline | N-(3-Ethynylphenyl)-7-fluoro-6-nitroquinazolin-4-amine | google.com |

Oxidation and Reduction Pathways for Quinazoline Derivatives

The functionalization of the this compound core can be achieved through various oxidation and reduction reactions, yielding a diverse array of derivatives.

Oxidation:

The oxidation of this compound derivatives can lead to the formation of quinazolinone or quinazoline-2,4(1H,3H)-dione structures, which are prevalent in many biologically active molecules. evitachem.com Common oxidizing agents employed for these transformations include potassium permanganate (B83412) (KMnO4) and hydrogen peroxide (H2O2). evitachem.com For instance, the oxidation of a this compound can introduce carbonyl groups at the 2 and/or 4 positions of the pyrimidine (B1678525) ring. The specific outcome of the oxidation reaction is dependent on the starting material's substituents and the reaction conditions. A notable example involves the permanganate-mediated oxidation of a furan (B31954) ring attached to a pyridine (B92270) system to yield a carboxylic acid, a method that can be adapted for quinazoline derivatives. nih.gov

Reduction:

Reduction reactions of this compound derivatives typically target the pyrimidine ring, leading to dihydro- or tetrahydroquinazoline (B156257) analogs. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). evitachem.com These reduced derivatives can exhibit distinct biological profiles compared to their aromatic precursors. For example, the selective reduction of a chloro group at the C-4 position of 2,4-dichloro-7-fluoroquinazoline can be achieved using zinc powder, providing a route to 2-chloro-7-fluoroquinazoline. jst.go.jp This intermediate is valuable for further functionalization at the 2-position. jst.go.jp

| Reaction Type | Common Reagents | Resulting Product Type | Reference |

| Oxidation | Potassium permanganate, Hydrogen peroxide | Quinazolinone, Quinazoline-2,4(1H,3H)-dione | evitachem.com |

| Reduction | Sodium borohydride, Lithium aluminum hydride, Zinc powder | Dihydroquinazolines, Tetrahydroquinazolines, Dehalogenated quinazolines | evitachem.comjst.go.jp |

Alkylation and Acylation Reactions

Alkylation and acylation reactions are fundamental for the derivatization of the this compound scaffold, allowing for the introduction of a wide range of functional groups.

Alkylation:

Alkylation can occur at various positions on the quinazoline ring, most commonly on nitrogen atoms. For instance, the alkylation of the mercapto group in a precursor can lead to the formation of a 7-isothiuronium derivative, which can then cyclize to form the final product in an alkaline medium. researchgate.net

Acylation:

Acylation reactions are crucial for the synthesis of amides and esters of this compound. The Schotten-Baumann reaction, for example, can be used to couple acyl chlorides with primary amines to form benzanilide (B160483) derivatives, which are precursors to quinazolines. nih.gov Furthermore, N-heterocyclic carbene (NHC)-catalyzed acylation of racemic secondary alcohols has been demonstrated, showcasing the versatility of this method. researchgate.net

| Reaction | Catalyst/Reagent | Details | Reference |

| Alkylation of mercapto group | Alkaline medium | Forms 7-isothiuronium derivative followed by cyclization. | researchgate.net |

| Acylation (Schotten-Baumann) | Triethylamine | Couples acyl chlorides with primary amines to form benzanilides. | nih.gov |

| Enantioselective acylation | Chiral N-heterocyclic carbenes | Catalyzes enantioselective acylation of racemic secondary alcohols. | researchgate.net |

N-Heterocyclic Carbene (NHC)-Catalyzed Transformations

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations, including those for the synthesis and functionalization of 7-fluoroquinazolines. ncl.res.in NHCs are known for their ability to induce umpolung (reactivity reversal) of aldehydes and other functional groups. ncl.res.in

A significant application of NHC catalysis is the nucleophilic aroylation of fluoroquinazolines. researchgate.net In this reaction, an NHC, often derived from an imidazolium (B1220033) salt, catalyzes the reaction between a this compound and an aromatic aldehyde to yield a 7-aroylquinazoline. researchgate.net Studies have shown that NHCs derived from 1,3-dimethylimidazolium iodide are particularly effective for this transformation. researchgate.net This methodology has also been successfully applied to the synthesis of 5- and 8-aroylquinazolines from their corresponding fluoro precursors. researchgate.net

NHC-palladium complexes have also demonstrated good catalytic activities in Suzuki-Miyaura and Heck-Mizoroki coupling reactions, which are powerful methods for forming carbon-carbon bonds. beilstein-journals.org

| Catalyst Type | Reaction | Substrates | Product | Reference |

| NHC from 1,3-dimethylimidazolium iodide | Nucleophilic Aromatic Substitution | 7-Fluoroquinazolines, Aromatic aldehydes | 7-Aroylquinazolines | researchgate.net |

| NHC-Palladium Complex | Suzuki-Miyaura Coupling | Aryl halides, Arylboronic acids | Biaryls | beilstein-journals.org |

| NHC-Palladium Complex | Heck-Mizoroki Coupling | Aryl halides, Alkenes | Substituted Alkenes | beilstein-journals.org |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of environmentally friendly synthetic methods. Green chemistry principles, such as the use of safer solvents, one-pot procedures, and alternative energy sources, are increasingly being applied to the synthesis of this compound and its derivatives. rasayanjournal.co.in

One-Pot Synthesis Procedures

One-pot syntheses offer several advantages, including reduced waste, lower costs, and increased efficiency by minimizing the need for intermediate purification steps. An efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones has been developed where anthranilic acid derivatives react with potassium cyanate to form urea intermediates. jst.go.jp These intermediates then undergo cyclization with sodium hydroxide, followed by acidification to yield the final product. jst.go.jp This method is particularly eco-efficient as it is conducted in water, and the product can be isolated by simple filtration. jst.go.jp

Another example is the DMAP-catalyzed one-pot synthesis of quinazoline-2,4-diones from 2-aminobenzamides and di-tert-butyl dicarbonate. nih.gov

| Starting Materials | Reagents | Solvent | Key Features | Reference |

| Anthranilic acid derivatives, Potassium cyanate | Sodium hydroxide, Hydrochloric acid | Water | Eco-efficient, high yield, simple filtration. | jst.go.jp |

| 2-Aminobenzamides, Di-tert-butyl dicarbonate | DMAP | Acetonitrile | Efficient, one-pot procedure. | nih.gov |

Microwave-Assisted Synthesis

Microwave-assisted synthesis has become a popular technique in organic chemistry due to its ability to significantly reduce reaction times, improve yields, and enhance product purity. derpharmachemica.comnih.gov This method has been successfully applied to the synthesis of this compound derivatives. For example, the synthesis of N-arylheterocyclic substituted-4-aminoquinazolines from 4-chloroquinazoline (B184009) and aryl heterocyclic amines under microwave irradiation in 2-propanol has been reported. nih.gov This approach dramatically shortens the reaction time from 12 hours (classical method) to just 20 minutes. nih.gov

Microwave irradiation has also been used for the synthesis of 7-mercaptobenzimidazolyl fluoroquinolones, demonstrating the broad applicability of this technology. derpharmachemica.com A DMAP-catalyzed synthesis of quinazoline-2,4-diones from 2-aminobenzamides and di-tert-butyl dicarbonate can also be performed under microwave conditions, further reducing the reaction time.

| Reactants | Solvent | Reaction Time (Microwave) | Reaction Time (Classical) | Reference |

| 4-Chloroquinazoline, Aryl heterocyclic amines | 2-Propanol | 20 minutes | 12 hours | nih.gov |

| 2-Aminobenzamide, Di-tert-butyl dicarbonate | Acetonitrile | 30 minutes | 12 hours |

Environmentally Benign Solvent Systems (e.g., Water-Based Synthesis)

The use of environmentally benign solvents, particularly water, is a cornerstone of green chemistry. Water is an ideal solvent due to its non-toxic, non-flammable, and inexpensive nature. An eco-efficient, one-pot synthesis of quinazoline-2,4(1H,3H)-diones has been developed that utilizes water as the solvent. jst.go.jp In this process, 4-fluoro-2-aminobenzoic acid is reacted with potassium isocyanate in water at an elevated temperature. jst.go.jp The subsequent cyclization and acidification steps are also performed in the aqueous medium, with the final product precipitating out and being collected by filtration. jst.go.jp This method has been successfully scaled up, highlighting its potential for industrial applications. jst.go.jp

The use of ionic liquids as recyclable and less hazardous alternatives to traditional organic solvents is another promising green chemistry approach. openmedicinalchemistryjournal.com

| Starting Material | Solvent | Key Advantage | Reference |

| 4-Fluoro-2-aminobenzoic acid | Water | Eco-efficient, scalable, minimal waste. | jst.go.jp |

| Various | Ionic Liquids | Recyclable, less hazardous than traditional organic solvents. | openmedicinalchemistryjournal.com |

Synthesis of Annulated Fluoroquinazolines

The fusion of additional heterocyclic rings onto the this compound core gives rise to annulated fluoroquinazolines, a class of compounds with significant therapeutic potential. These extended polycyclic systems are explored for their wide-ranging biological activities, including antibacterial, antiviral, and antitumor properties. The synthetic strategies to achieve these structures often involve the construction of the quinazoline ring and the fused ring in a sequential or concerted manner, utilizing advanced chemical reactions such as multicomponent reactions (MCRs), domino reactions, and cyclocondensations. thieme-connect.com

One established method for creating annulated fluoroquinazolines involves the reaction of various 2-amino-substituted heterocycles with poly-fluorobenzoyl chlorides. For instance, starting materials like 2-aminothiazole (B372263), 2-aminoimidazole, or 2-aminobenzothiazole (B30445) can be reacted with a suitably fluorinated benzoyl chloride in a solvent like diphenyl ether to yield the corresponding fused systems, such as thiazoloquinazolines or imidazoquinazolines.

Multicomponent reactions (MCRs) offer an efficient pathway to structurally complex annulated quinazolines from simple precursors in a single step. An example is the synthesis of benzimidazo-quinazolinone derivatives through the reaction of aromatic aldehydes, 2-aminobenzimidazole, and dimedone, often facilitated by an eco-friendly catalyst. Similarly, triazolo-quinazolinones can be prepared via MCRs involving 4-amino-1,2,3-triazoles, cyclic diketones, and aromatic aldehydes.

Domino reactions and formal annulation strategies have also been developed for the regioselective synthesis of fused quinazoline systems. A [4+2] annulation reaction between 2-aminoaryl ketones and N-benzyl cyanamides has been reported to produce 2-aminoquinazolines, which can be precursors to annulated systems. scielo.br Furthermore, a formal [3+3] annulation of Morita–Baylis–Hillman ketones has been shown to construct pyrimidobenzothiazoles, demonstrating a sophisticated approach to ring fusion. thieme-connect.com

Another key strategy involves the cyclization of appropriately substituted fluoroquinazoline precursors. For example, this compound-2,4(1H,3H)-dione can be converted into 2,4-dichloro-7-fluoroquinazoline, a versatile intermediate. jst.go.jpsmolecule.com The reactive chloro groups can be selectively substituted or reduced to enable further cyclization reactions, paving the way for diverse annulated products. jst.go.jp The synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, an analogue of annulated quinazoline, from 2-aminonicotinic acid highlights a method for creating related fused heterocyclic compounds. jst.go.jp

The tables below summarize key synthetic approaches to annulated fluoroquinazolines and related structures.

Table 1: Synthetic Routes to Annulated Fluoroquinazolines

| Starting Materials | Reaction Type | Resulting Annulated System | Reference |

| 2-Aminoheterocycles (e.g., 2-aminothiazole, 2-aminoimidazole), Fluorobenzoyl chloride | Cyclocondensation | Thiazoloquinazolines, Imidazoquinazolines | |

| Aromatic aldehydes, 2-Aminobenzimidazole, Dimedone | Multicomponent Reaction (MCR) | Benzimidazo-quinazolinones | |

| 4-Amino-1,2,3-triazoles, Cyclic diketones, Aromatic aldehydes | Multicomponent Reaction (MCR) | Triazolo-quinazolinones | |

| 2-Aminoaryl ketones, N-Benzyl cyanamides | [4+2] Annulation | Fused 2-Aminoquinazolines | scielo.br |

| 2-Aminonicotinic acid, Potassium cyanate, NaOH | Cyclization | Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | jst.go.jp |

Table 2: Research Findings on Annulated Fluoroquinazoline Synthesis

| Finding | Significance | Reference |

| The reaction of 2-aminobenzothiazole, 2-aminoimidazole, and 2-aminothiazole with poly-fluorobenzoyl chlorides yields annulated fluoroquinazolines. | Provides a direct route to various fused heterocyclic systems based on the fluoroquinazoline scaffold. | |

| Multicomponent reactions (MCRs) are effective for synthesizing structurally diverse molecules like benzimidazo-quinazolinones under eco-friendly conditions. | Offers an efficient, atom-economical approach for building complex fused quinazolines in fewer synthetic steps. | |

| The reaction of 2-aminonicotinic acid with potassium isocyanate and subsequent cyclization yields pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. | Demonstrates a synthetic pathway to nitrogen-rich annulated systems related to fluoroquinazolines. | jst.go.jp |

| 2,4-Dichloro-7-fluoroquinazoline can be synthesized from this compound-2,4(1H,3H)-dione and serves as a key intermediate. | The dichloro-intermediate allows for selective functionalization and subsequent cyclizations to form annulated derivatives. | jst.go.jp |

Chemical Reactivity and Reaction Mechanisms of 7 Fluoroquinazoline

Nucleophilic Substitution Reactions Involving the Fluorine Atom

The fluorine atom on the 7-fluoroquinazoline ring system can participate in nucleophilic aromatic substitution (SNAr) reactions, although it is generally less reactive than other halogens like chlorine or bromine in similar positions. Specific catalytic conditions are often required to facilitate the displacement of the fluoride.

A notable example is the N-heterocyclic carbene (NHC)-catalyzed nucleophilic aromatic substitution, which enables the synthesis of 7-aroylquinazolines. In this reaction, 7-fluoroquinazolines react with various aromatic aldehydes in the presence of an NHC catalyst. Research has shown that the NHC derived from 1,3-dimethylimidazolium (B1194174) iodide is particularly effective for this transformation, outperforming catalysts based on thiazolium or triazolium salts. This methodology successfully produces 7-benzoyl- and 7-heteroaroylquinazolines.

In another documented reaction, a 7-fluoro quinazoline (B50416) derivative was treated with sodium methanethiolate (B1210775) in dimethylformamide (DMF) at 100 °C, leading to the substitution of the fluorine atom to yield a thiolate intermediate in excellent yields. nih.gov These reactions demonstrate that while the C-F bond is strong, targeted nucleophilic substitution at the 7-position is achievable under specific conditions.

Table 1: Examples of Nucleophilic Substitution on the this compound Ring

| Reactant | Nucleophile/Reagent | Catalyst | Product | Reference |

|---|---|---|---|---|

| This compound | Aromatic Aldehydes | N-Heterocyclic Carbene (NHC) | 7-Aroylquinazoline | |

| 7-Fluoro quinazoline derivative | Sodium methanethiolate | None (Thermal) | 7-Thiolate quinazoline derivative | nih.gov |

Oxidative and Reductive Reactivity Profiles

The this compound core can undergo both oxidation and reduction, typically involving functional groups attached to the quinazoline ring or the heterocyclic ring itself, while the C-F bond remains stable.

Derivatives such as 7-fluoroquinazolin-4-amine (B1394155) can be oxidized to form the corresponding quinazolinone derivatives using oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide. ucla.edu Conversely, reduction of the same compound with agents such as lithium aluminum hydride or sodium borohydride (B1222165) can yield various amine derivatives. ucla.edu

The selectivity of these reactions is a key aspect of the derivatization of the this compound scaffold. In complex derivatives, other functional groups can be selectively reduced. For instance, in the synthesis of the drug Afatinib, a nitro group at the 6-position of a this compound derivative is reduced to an amine without affecting the rest of the molecule. iucr.org Furthermore, studies on 2,4-dichloro-7-fluoroquinazoline (B1321832) have shown that the chlorine atom at the C-4 position can be selectively reduced using zinc powder, leaving the C-2 chlorine and C-7 fluorine atoms intact. acs.org Oxidative degradation of complex this compound derivatives has also been observed to form N-oxides. iucr.org

Table 2: Oxidative and Reductive Reactions of this compound Derivatives

| Derivative | Reagent | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 7-Fluoroquinazolin-4-amine | Potassium permanganate | Oxidation | Quinazolinone derivative | ucla.edu |

| 7-Fluoroquinazolin-4-amine | Lithium aluminum hydride | Reduction | Amine derivative | ucla.edu |

| 4-[(3-chloro-4-fluorphenyl) amino]-6-nitro-7-fluoro quinazoline | Not specified | Nitro-Reduction | 6-amino derivative | iucr.org |

| Afatinib (a this compound derivative) | Not specified | Oxidation | Afatinib-N-oxide | iucr.org |

Mechanistic Insights into Derivatization Reactions

The synthesis of functionalized this compound derivatives often proceeds through a multi-step sequence that begins with the construction of the core heterocyclic ring, followed by targeted modifications.

A common and eco-efficient pathway to the quinazoline core starts with 4-fluoro-2-aminobenzoic acid. acs.orgrsc.org An efficient one-pot synthesis involves the reaction of this starting material with potassium cyanate (B1221674) in water to form a urea (B33335) derivative, which then undergoes base-mediated cyclization and subsequent acidification to produce this compound-2,4(1H,3H)-dione in high yield. acs.org

Once the this compound-2,4(1H,3H)-dione intermediate is formed, it serves as a versatile platform for further derivatization. A frequent strategy involves chlorination to introduce more reactive leaving groups. For example, treatment with reagents like phosphorus oxychloride converts the dione (B5365651) into 2,4-dichloro-7-fluoroquinazoline. rsc.org The chlorine atoms, particularly at the 4-position, are highly susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. nih.gov This stepwise mechanism—cyclization, chlorination, and subsequent nucleophilic substitution—is a cornerstone in the synthesis of many biologically active this compound-based compounds, including kinase inhibitors. iucr.org

Intramolecular Interactions: NH···F Hydrogen Bonding Characterization

While covalently bound fluorine is a weak hydrogen bond acceptor, specific molecular geometries can force an N-H bond into close proximity with a fluorine atom, resulting in a detectable intramolecular N-H···F hydrogen bond. This interaction has been extensively characterized in certain isomers, such as 4-anilino-5-fluoroquinazolines, using NMR spectroscopy and X-ray crystallography.

However, for the this compound isomer, specific studies characterizing a significant intramolecular N-H···F hydrogen bond are not prominent in the surveyed literature. Instead, crystallographic studies of this compound derivatives highlight other noncovalent interactions. For instance, the crystal structure analysis of 4-[(4-benzenamine)yloxy]-7-fluoroquinazoline reveals that the crystal packing is stabilized by two intermolecular N—H···N hydrogen bonds and weak π–π stacking interactions, with a centroid–centroid distance of 3.902 (2) Å. nih.govrsc.org In this molecule, the amine group is positioned on an aniline (B41778) substituent that is relatively distant from the fluorine at the 7-position, favoring intermolecular over intramolecular hydrogen bonding to stabilize the solid-state structure.

Structure Activity Relationship Sar Studies of 7 Fluoroquinazoline Derivatives

Influence of Fluorine Position on Biological Efficacy and Pharmacological Profiles

The position of the fluorine atom on the quinazoline (B50416) ring is a critical determinant of biological activity. While this article focuses on 7-fluoroquinazoline, it is informative to consider the impact of fluorine at other positions to understand its unique contribution.

For instance, studies on 4-anilino-5-fluoroquinazolines have highlighted the role of the fluorine atom in establishing intramolecular hydrogen bonds. The 4-anilino-6,7-ethylenedioxy-5-fluoroquinazoline scaffold serves as a model for characterizing the weak N-H···F hydrogen bond interaction. nih.gov In this arrangement, the aniline (B41778) N-H proton is in close proximity to the fluorine atom, an interaction observable through NMR spectroscopy. nih.gov This interaction can be modulated by the electronic nature of substituents, demonstrating that fluorine can act as a tunable, weak hydrogen bond acceptor. nih.gov

In contrast, fluorination at the 4-position of the quinazoline ring has been shown to enhance its pharmacological profile, potentially by modifying its affinity for specific biological targets like tyrosine kinases. ontosight.ai The high electronegativity of the fluorine atom at this position alters the compound's electronic and lipophilic properties. ontosight.ai Similarly, substitution at the C-6 position with fluorine has been observed to decrease activity in certain series of EGFR kinase inhibitors. nih.gov

Impact of Substituent Patterns on Quinazoline-2,4-dione Bioactivity

The quinazoline-2,4-dione scaffold is a key pharmacophore, and its bioactivity is highly dependent on the nature and position of its substituents. The introduction of a fluorine atom at the 7-position is a common strategy to enhance the therapeutic potential of these compounds.

SAR studies on quinazoline-2,4-dione derivatives have revealed several key trends:

Substituents at N-1 and N-3: The nature of the groups attached to the nitrogen atoms at positions 1 and 3 significantly influences activity. For example, in a series of quinazoline-2,4(1H,3H)-diones developed as PARP-1 inhibitors, 1-benzyl substitution was found to be crucial for potent inhibition. ekb.eg

Aromatic vs. Aliphatic Substituents: In some quinazolinone series, replacing an aliphatic group at the N-3 position with an aryl group has been shown to enhance analgesic activity. mdpi.com

Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of substituents play a critical role. Electron-withdrawing groups such as chloro, bromo, fluoro, and nitro on an arylidine ring attached to the quinazolinone core have been found to be effective for antibacterial activity. rsc.org Conversely, electron-donating groups at the para position of a phenyl ring at the 2-position of quinazolinone can decrease DHFR inhibitory potential. rsc.org In the context of anti-inflammatory activity, the presence of electron-withdrawing groups at C-6 and C-7 of the quinazolinone system has been shown to increase the effect. mdpi.com

A study on 1,3-disubstituted quinazoline-2,4-dione derivatives as potential antibacterial agents highlighted that compounds with triazole moieties at the 1- and 3-positions showed notable activity against Escherichia coli. nih.gov Furthermore, derivatives containing oxadiazole and thiadiazole moieties at these positions were effective against Staphylococcus aureus and Candida albicans. nih.gov

The table below summarizes the impact of various substituents on the bioactivity of quinazoline-2,4-dione derivatives based on available research.

| Scaffold | Substituent Position(s) | Substituent Type | Observed Impact on Bioactivity | Reference(s) |

| Quinazoline-2,4-dione | N-1 | Benzyl (B1604629) | Potent PARP-1 inhibition | ekb.eg |

| Quinazolinone | N-3 | Aryl (vs. Aliphatic) | Enhanced analgesic activity | mdpi.com |

| Quinazolinone-arylidine | Arylidine ring | Electron-withdrawing (e.g., -F, -Cl, -NO2) | Effective for antibacterial activity | rsc.org |

| Quinazolinone | C-6, C-7 | Electron-withdrawing | Increased anti-inflammatory effect | mdpi.com |

| Quinazoline-2,4-dione | N-1, N-3 | Triazole moieties | Activity against E. coli | nih.gov |

| Quinazoline-2,4-dione | N-1, N-3 | Oxadiazole, Thiadiazole moieties | Activity against S. aureus and C. albicans | nih.gov |

Optimization of Quinazoline Scaffolds for Enhanced Potency and Selectivity

Optimization of the quinazoline scaffold is a continuous effort in drug discovery, aimed at improving potency, selectivity, and pharmacokinetic properties. The this compound core often serves as a starting point for these optimization strategies.

One approach involves the modification of substituents at various positions of the quinazoline ring. For instance, in the development of respiratory syncytial virus (RSV) inhibitors based on a quinazolinedione scaffold, optimization focused on several regions of the molecule. acs.org It was found that 4-benzyl substitution was generally preferred, and increasing the steric bulk at this position (from methyl to ethyl to isopropyl) led to improved potency without increasing cytotoxicity. acs.org

Another strategy is the hybridization of the quinazoline scaffold with other pharmacophores. This can lead to compounds with enhanced or multi-target activity. rsc.org For example, linking amino acids to the quinazolinone scaffold has been explored to provide additional hydrogen-bonding interactions at the target site, leading to potent activity against cancer cell lines. rsc.org

The introduction of flexible linkers can also be a valuable optimization tool. A series of novel quinazoline derivatives with a thiophene-2-ylmethanamine at the C-4 position were synthesized to increase conformational flexibility, resulting in good antiproliferative activity. nih.gov

The table below provides examples of optimization strategies applied to quinazoline scaffolds.

| Biological Target/Activity | Scaffold | Optimization Strategy | Resulting Improvement | Reference(s) |

| RSV Inhibition | Quinazolinedione | Increasing steric bulk at the 4-benzyl position | Improved potency | acs.org |

| Anticancer (MCF-7) | Quinazolinone | Hybridization with amino acids (phenylalanine, glutamine) | Potent activity against MCF-7 cell line | rsc.org |

| Anticancer (A431) | Quinazoline | Introduction of a flexible linker (thiophene-2-ylmethanamine) at C-4 | Good antiproliferative activity | nih.gov |

| EGFR/VEGFR2 Inhibition | 4-Anilino-quinazoline | Insertion of a 3-nitro-1,2,4-triazole (B13798) motif at C-7 | Increased inhibitory activity toward EGFR | nih.gov |

| Cruzain/TbrCATL Inhibition | Quinazoline | Structure-based design exploring substituents at position 2 | Maintained potency while eliminating aggregator properties | acs.org |

Electronic and Conformational Effects in Fluoroquinazolines

The introduction of a fluorine atom into the quinazoline ring system induces significant electronic and conformational effects that are crucial for its biological activity. The high electronegativity of fluorine alters the electron distribution within the molecule, which can affect its reactivity and ability to interact with biological targets. ontosight.ai

Fluorine's small size and ability to act as a bioisostere for a hydrogen atom or a hydroxyl group allow it to be incorporated into molecules to probe or enhance interactions with target proteins. researchgate.net It can influence molecular conformation, metabolic stability, and membrane permeability. researchgate.net

A key conformational effect involving fluorine is its ability to participate in intramolecular hydrogen bonding. As previously mentioned, in 4-anilino-5-fluoroquinazolines, a weak N-H···F hydrogen bond can form, which can be modulated by other substituents on the molecule. nih.gov This interaction can rigidify the conformation of the molecule, potentially leading to a more favorable binding orientation with its target.

The electronic effects of fluorine substitution can be systematically studied by introducing various electron-donating or electron-withdrawing groups elsewhere on the molecule. In the 4-anilino-5-fluoroquinazoline system, the strength of the N-H···F interaction was found to be influenced by the electronic nature of substituents in the positions para to the N-H and F groups, demonstrating linear electronic substituent effects. nih.govresearchgate.net

Pharmacological and Biological Activities of 7 Fluoroquinazoline Derivatives

Antineoplastic and Anticancer Activities

7-Fluoroquinazoline derivatives have emerged as a significant class of compounds in the development of novel anticancer therapies. Their mechanisms of action are diverse, targeting key cellular processes involved in cancer progression, including cell signaling, apoptosis, and cell cycle regulation.

Inhibition of Protein Kinases (e.g., EGFR, FLT3, AURKA, DDR1, TRKC)

A primary mechanism through which this compound derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

Epidermal Growth Factor Receptor (EGFR): Several this compound derivatives have been designed as potent inhibitors of EGFR, a tyrosine kinase that is often overexpressed or mutated in various cancers. These compounds compete with ATP for the binding site in the kinase domain, thereby blocking downstream signaling pathways that promote tumor growth. For instance, certain fluoroquinazolinone derivatives have shown superior or comparable inhibitory activity against EGFR when compared to reference drugs like gefitinib (B1684475) and erlotinib (B232). researchgate.netmdpi.comcapes.gov.br Some of these derivatives have demonstrated IC50 values in the nanomolar range against EGFR. nih.gov

FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML). This compound-based compounds have been developed as potent inhibitors of FLT3. nih.gov One such multi-kinase inhibitor, BPR1K871, which features a this compound core, demonstrated significant inhibitory activity against FLT3 with an IC50 of 129 nM. researchgate.netoncotarget.com

Aurora Kinase A (AURKA): Aurora kinases are essential for mitotic progression, and their overexpression is linked to tumorigenesis. Certain this compound derivatives have been identified as inhibitors of AURKA. researchgate.netoncotarget.com For example, a novel this compound derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was identified as a selective inhibitor of Aurora A kinase. nih.gov The compound BPR1K871 also showed dual inhibitory action against both FLT3 and AURKA. oncotarget.com Increased aurora kinase phosphorylation has been observed in cancer cells resistant to EGFR inhibitors, suggesting that targeting aurora kinases could be a strategy to overcome drug resistance. nih.gov

Discoidin Domain Receptor 1 (DDR1) and Tropomyosin Receptor Kinase C (TRKC): A multi-kinase inhibitor based on a 7-fluoroquinazolinone scaffold has shown potent inhibition of DDR1 and TRKC with IC50 values of 16.7 nM and 12.5 nM, respectively. researchgate.net

Table 1: Inhibition of Protein Kinases by this compound Derivatives

| Compound Class | Target Kinase(s) | Key Findings |

| Fluoroquinazolinones | EGFR | Superior or comparable activity to gefitinib and erlotinib. researchgate.netmdpi.comcapes.gov.br |

| This compound-based multi-kinase inhibitor (BPR1K871) | FLT3, AURKA | Dual inhibition with IC50 values of 19 nM for FLT3 and 22 nM for AURKA. oncotarget.com |

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A | Selective inhibition of Aurora A kinase. nih.gov |

| 7-Fluoroquinazolinone-based multi-kinase inhibitor | DDR1, TRKC | Potent inhibition with IC50 values of 16.7 nM (DDR1) and 12.5 nM (TRKC). researchgate.net |

Induction of Apoptosis in Cancer Cell Lines

The ability to induce programmed cell death, or apoptosis, is a critical characteristic of effective anticancer agents. This compound derivatives have been shown to trigger apoptosis in various cancer cell lines.

Studies have demonstrated that these compounds can induce apoptosis through various mechanisms. For example, treatment of cancer cells with certain this compound derivatives has led to an increase in the expression of pro-apoptotic proteins and a decrease in anti-apoptotic proteins. nih.gov Flow cytometry analysis has confirmed the induction of apoptosis in cell lines such as MCF-7 (breast cancer) after treatment with these compounds. nih.gov One study showed that a this compound derivative induced apoptosis in MCF-7 cells, with 2.16% of cells undergoing apoptosis compared to 1.52% in the control group. nih.gov Another investigation revealed that novel 3,4-dihydroquinazolinone derivatives induced a significant increase in early apoptosis in HepG-2 cells, as confirmed by Annexin V-FITC and caspase-3 analyses. nih.gov

Cell Cycle Perturbation Mechanisms

Disruption of the normal cell cycle is another key strategy for inhibiting cancer cell proliferation. This compound derivatives have been found to interfere with the cell cycle at different phases.

Several studies have reported that these compounds can cause cell cycle arrest, preventing cancer cells from dividing and proliferating. For instance, some derivatives have been shown to induce cell cycle arrest at the G1 phase in MCF-7 breast cancer cells. Other derivatives have been found to cause cell cycle arrest at the G2/M phase in various cancer cell lines. nih.gov For example, a spirooxindole derivative containing a this compound moiety was shown to arrest A549 lung cancer cells at the G2/M phase of the cell cycle. nih.gov This perturbation of the cell cycle is often a consequence of the inhibition of key regulatory proteins like cyclin-dependent kinases (CDKs) or other cell cycle-related kinases. nih.gov

Cytotoxic Effects Against Specific Human Cancer Cell Lines (e.g., A549, MCF-7, HepG2, HCT-116, MDA-MBA-231, NCI lung cancer, SGC-7901, HT29, T-24)

The anticancer potential of this compound derivatives has been evaluated against a broad range of human cancer cell lines, demonstrating significant cytotoxic effects.

These compounds have shown potent activity against lung cancer (A549), breast cancer (MCF-7, MDA-MBA-231), liver cancer (HepG2), and colon cancer (HCT-116) cell lines. semanticscholar.orgresearchgate.netrsc.orgnih.gov For example, certain fluoroquinazolinone derivatives exhibited IC50 values as low as 0.35 µM against MCF-7 cells and 0.28 µM against MDA-MBA-231 cells. capes.gov.br In another study, a phosphomolybdate-based hybrid solid containing a this compound moiety showed IC50 values of 33.79 µmol L−1, 25.17 µmol L−1, and 32.11 µmol L−1 against HepG2, A549, and MCF-7 cells, respectively. rsc.org Furthermore, some derivatives have shown broad-spectrum anticancer activity across the NCI's 60 human cancer cell line panel. nih.gov

Table 2: Cytotoxic Activity of this compound Derivatives Against Various Cancer Cell Lines

| Derivative Class | Cell Line | IC50 Value |

| Fluoroquinazolinone | MCF-7 | 0.35 µM capes.gov.br |

| Fluoroquinazolinone | MDA-MBA-231 | 0.28 µM capes.gov.br |

| Phosphomolybdate hybrid | HepG2 | 33.79 µmol L−1 rsc.org |

| Phosphomolybdate hybrid | A549 | 25.17 µmol L−1 rsc.org |

| Phosphomolybdate hybrid | MCF-7 | 32.11 µmol L−1 rsc.org |

Dual Targeting Strategies (e.g., EGFR Kinase and Tubulin Polymerization Inhibition)

To enhance anticancer efficacy and potentially overcome drug resistance, researchers have developed this compound derivatives that can simultaneously inhibit multiple targets. A notable example is the dual inhibition of EGFR kinase and tubulin polymerization.

Tubulin is the protein subunit of microtubules, which are essential for cell division and intracellular transport. Disrupting microtubule dynamics is a well-established anticancer strategy. Certain this compound derivatives have been designed to not only inhibit EGFR but also to interfere with tubulin polymerization. mdpi.comcapes.gov.br This dual-action approach offers the potential for a synergistic anticancer effect, targeting both cell signaling and the machinery of cell division. For instance, some novel fluoroquinazolinone derivatives have demonstrated potent inhibitory activity against both EGFR and tubulin, with some compounds showing better activity than the reference drug gefitinib against breast cancer cell lines. capes.gov.br

Antiviral Activities

While the primary focus of research on this compound derivatives has been on their anticancer properties, some studies have also explored their potential as antiviral agents. The quinazoline (B50416) scaffold itself is known to be a component of various compounds with antiviral activity.

Recent research has identified a this compound derivative, specifically 6-fluoro-quinazoline-2,4-diamine (DCR 137), as a potential inhibitor of Chikungunya virus (CHIKV). nih.gov In in vitro studies, this compound demonstrated the ability to protect cells from virus-induced cytopathic effects. nih.gov The mode of action studies suggested that post-treatment with the compound was most effective. nih.gov Additionally, some quinazoline analogues have been synthesized and evaluated as potential inhibitors of the SARS-CoV-2 polymerase. mdpi.com These findings suggest that the this compound scaffold could be a valuable starting point for the development of new antiviral drugs.

Inhibition of Viral Proteases (e.g., COVID-19 Mpro)

The main protease (Mpro) of SARS-CoV-2, the causative agent of COVID-19, is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. nih.govrsc.orgunimi.it While extensive research has been conducted on various inhibitors of Mpro, specific data on the inhibitory activity of this compound derivatives against SARS-CoV-2 Mpro is limited in the reviewed literature. However, studies on related quinazoline structures provide valuable insights. For instance, a diamino-quinazoline derivative was identified as an inhibitor of Mpro with an IC50 value of 26 μM. unige.ch Further screening of analogous compounds, including those with different substitution patterns, has yielded inhibitors with IC50 values ranging from the low micromolar to nanomolar range. nih.govrsc.orgunimi.itnih.gov One study identified a non-covalent Mpro inhibitor from a diamino-quinazoline chemotype with an IC50 of 1 μM. unige.ch Although these findings are for quinazoline derivatives that are not explicitly 7-fluoro substituted, they highlight the potential of the quinazoline scaffold as a starting point for the design of potent Mpro inhibitors. A computational study explored the binding affinity of a 6,7-difluoro-2-methyl-4-quinazolinone nucleoside derivative to the SARS-CoV-2 main protease, suggesting its potential as an inhibitor. researchgate.net

Activity Against Specific Viruses (e.g., Chikungunya, Ross River, Cowpox, Vaccinia)

Derivatives of this compound have demonstrated notable activity against several pathogenic viruses.

Chikungunya Virus (CHIKV) and Ross River Virus (RRV): Research has identified 2,4-diaminoquinazoline derivatives as potential inhibitors of alphaviruses. nih.gov In a screening of quinazoline compounds, a 6-fluoro-quinazoline-2,4-diamine derivative, DCR 137, was found to be a potent inhibitor of Chikungunya virus (CHIKV) replication. nih.gov This compound exhibited an EC50 of approximately 37 µM with a selectivity index (SI) of 31. nih.gov Furthermore, DCR 137 was also shown to effectively inhibit the replication of the Ross River virus (RRV), suggesting its potential as a broad-spectrum alphavirus inhibitor. nih.govresearchgate.net While a 7-fluoro-quinazoline-2,4-diamine (DCR 136) was also evaluated, the 6-fluoro isomer (DCR 137) demonstrated more potent activity. nih.gov

Cowpox Virus (CPXV) and Vaccinia Virus (VACV): Specific studies detailing the activity of this compound derivatives against Cowpox and Vaccinia viruses are not extensively available in the reviewed literature. However, research on related heterocyclic compounds provides some context. For instance, a pyrimidine-pyrazolone nucleoside chimera has shown potent in vitro activity against both cowpox and vaccinia viruses, with an EC50 value of 0.3 µM against vaccinia virus. researchgate.net Another study on N-acetyl 4,5-dihydropyrazole derivatives identified a compound with an EC50 of 7 µg/mL against vaccinia virus. nih.gov While these are not this compound derivatives, they underscore the potential of heterocyclic scaffolds in targeting orthopoxviruses. One computational study did investigate a thymine (B56734) derivative, arabinofuranosyl thymine (Ara-T), which showed an EC50 of 1.0 μM against cowpox virus. semanticscholar.org Another study found that certain indophenazine derivatives inhibit vaccinia virus at a concentration of 12 µg/ml.

Antimicrobial Activities

The rise of antimicrobial resistance necessitates the development of new classes of therapeutic agents. This compound derivatives have emerged as a promising scaffold in the search for novel antimicrobial compounds, exhibiting a range of activities against bacteria, mycobacteria, and fungi.

Antibacterial Effects (e.g., Inhibition of Bacterial Gyrase and Topoisomerase IV)

The antibacterial activity of this compound derivatives is often attributed to their ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. nih.gov This mechanism is similar to that of fluoroquinolone antibiotics. nih.gov

Derivatives of this compound-2,4(1H,3H)-dione have been evaluated as potential inhibitors of these bacterial enzymes. nih.gov Studies have shown that these compounds can exhibit significant activity against both Gram-positive and Gram-negative bacteria. nih.gov

While specific IC50 values for this compound derivatives against these enzymes are not widely reported, research on related quinolone and quinazolinone structures provides strong evidence for their potential. For example, a series of 7-[4-(5-amino- nih.govnih.govnih.govthiadiazole-2-sulfonyl)]-1-piperazinyl fluoroquinolonic derivatives, which are structurally related, showed potent activity against Gram-positive bacteria such as S. aureus, E. faecalis, and Bacillus sp. with MIC values ranging from 1-5 µg/mL. nih.gov Similarly, N-phenylpyrrolamide inhibitors of bacterial DNA gyrase have demonstrated low nanomolar IC50 values against E. coli DNA gyrase. mdpi.com

| Compound Class | Target Organism/Enzyme | Activity (MIC/IC50) | Reference |

|---|---|---|---|

| 7-[4-(5-amino- nih.govnih.govnih.govthiadiazole-2-sulfonyl)]-1-piperazinyl fluoroquinolonic derivatives | S. aureus, E. faecalis, Bacillus sp. | 1-5 µg/mL | nih.gov |

| N-phenylpyrrolamide derivatives | E. coli DNA gyrase | 2-20 nM | mdpi.com |

| Isothiazoloquinolone derivative | DNA gyrase and Topoisomerase IV | 0.68 µM and 0.12 µM | researchgate.net |

Antitubercular Activity (e.g., against Mycobacterium tuberculosis)

Tuberculosis remains a major global health challenge, and the development of new antitubercular agents is a priority. Several studies have highlighted the potential of quinazolinone derivatives, including those with fluorine substitutions, against Mycobacterium tuberculosis.

A series of 2,3-dihydroquinazolin-4(1H)-one derivatives containing halogens on an aryl moiety at the 2-position showed promising activity against the H37Rv strain of M. tuberculosis, with the most active compounds exhibiting a Minimum Inhibitory Concentration (MIC) of 2 µg/mL. researchgate.net Another study on quinazolinone pyrazole (B372694) hybrids reported compounds with percentage inhibitions up to 96% at a MIC of less than 6.25 µg/mL, with secondary screening revealing MICs of less than 3.125 µg/mL for the most potent derivatives. e3s-conferences.org

Additionally, 7-[4-(5-amino-1,3,4]thiadiazole-2-sulfonyl)]-1-piperazinyl fluoroquinolonic derivatives were screened for their antitubercular activity, showing moderate activity with a MIC of 10 µg/mL against the H37Rv strain. nih.gov

| Compound Class | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| 2,3-Dihydroquinazolin-4(1H)-one derivatives (with halogens) | M. tuberculosis H37Rv | 2 µg/mL | researchgate.net |

| Quinazolinone pyrazole hybrids | M. tuberculosis H37Rv | <3.125 µg/mL | e3s-conferences.org |

| 7-[4-(5-amino- nih.govnih.govnih.govthiadiazole-2-sulfonyl)]-1-piperazinyl fluoroquinolonic derivatives | M. tuberculosis H37Rv | 10 µg/mL | nih.gov |

Anti-Inflammatory Activities

Inflammation is a key pathological feature of many chronic diseases, and there is a continuous search for new anti-inflammatory drugs. Quinazoline derivatives have been reported to possess anti-inflammatory properties.

While specific IC50 values for this compound derivatives are not extensively documented in the reviewed literature, studies on related quinazoline structures have shown significant anti-inflammatory potential. For example, certain pyrazolo[1,5-a]quinazoline derivatives have been identified as inhibitors of lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity with IC50 values below 50 µM. Another study on pyrazole derivatives reported compounds with high inhibitory activity against both COX-1 and COX-2 enzymes, with IC50 values of 11.18 µM and 0.10 µM, respectively, for a compound with a fluoro group. mdpi.com Furthermore, a study on 7-O-amide hesperetin (B1673127) derivatives identified a compound with a calculated IC50 value of 15.66 nM. nih.gov

These findings suggest that the quinazoline scaffold, particularly when substituted with fluorine, could be a promising framework for the development of novel anti-inflammatory agents.

Central Nervous System (CNS) Related Activities

The versatility of the this compound scaffold extends to its interactions with the central nervous system, where derivatives have been investigated for their potential in treating neurodegenerative diseases and modulating key receptor systems.

Acetylcholinesterase (AChE) Inhibition for Neurodegenerative Diseases (e.g., Alzheimer's)

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease (AD). A decrease in acetylcholine levels is linked to the cognitive and memory deficits observed in AD. nih.gov Consequently, AChE inhibitors can help alleviate these symptoms by prolonging the action of acetylcholine in the brain. nih.gov

The quinazoline scaffold has been identified as a "privileged structure" in medicinal chemistry for the design of novel drug candidates for various therapeutic applications, including for anti-Alzheimer's agents. researchgate.net Derivatives of the related amino-quinazoline structure have been explored as AChE inhibitors. researchgate.net

Research into amodiaquine (B18356) derivatives, which share a quinoline (B57606) ring system, has shown that the introduction of a fluorine atom at the C(7) position can influence inhibitory potency against human acetylcholinesterase (hAChE). mdpi.com While one study showed a derivative with a fluorine at the C(7) position had a slightly decreased inhibition potency compared to the unsubstituted parent compound, another derivative with an electron-donating methoxy (B1213986) group at the same position was the most potent inhibitor in the series. mdpi.com This highlights the significant impact of substituent choice at the 7-position on biological activity.

In one study, a series of 7,8-dehydrorutaecarpine (B3061138) derivatives, which contain a quinazoline moiety, were synthesized and evaluated as multifunctional agents for AD. These compounds demonstrated potent AChE inhibitory activity, with IC50 values in the nanomolar range, and exhibited high selectivity for AChE over butyrylcholinesterase (BuChE). fluoromart.com Molecular modeling suggested these compounds could bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. fluoromart.com

Table 1: AChE Inhibitory Activity of Selected Quinazoline-Related Derivatives

| Compound Type | Specific Derivative Example | Target Enzyme | IC50 Value | Selectivity (AChE/BuChE) | Reference |

|---|---|---|---|---|---|

| 7,8-Dehydrorutaecarpine Derivative | Not specified | AChE | 0.60 to 196.7 nM | 125- to 3225-fold | fluoromart.com |

| Amodiaquine Derivative | Derivative with F at C(7) | hAChE | - | - | mdpi.com |

| Amodiaquine Derivative | Derivative with CH3O at C(7) | hAChE | Potent (nM range) | - | mdpi.com |

Ligand Interactions with Benzodiazepine (B76468) and GABA Receptors

Quinazoline derivatives have been identified as important ligands for benzodiazepine and gamma-aminobutyric acid (GABA) receptors within the central nervous system. openmedicinalchemistryjournal.comscispace.com The GABAergic system plays a crucial role in regulating neuronal excitability, and its modulation is a key mechanism for anxiolytic, sedative, and anticonvulsant drugs. researchgate.net Benzodiazepines, for instance, act as positive allosteric modulators at the GABAA receptor, enhancing the effect of GABA. researchgate.netresearchgate.net

A study focused on the synthesis of novel N-substituted-6-fluoro-quinazoline-4-amines revealed their potential as anticonvulsant agents. nih.gov Molecular docking studies of these compounds with the GABAA receptor were performed to understand their binding affinities and rationalize their anticonvulsant activities. nih.gov The results indicated that the 6-fluoroquinazoline (B579947) moiety occupied a hydrophobic pocket formed by several amino acid residues, and the distal phenyl ring was oriented in a hydrophobic cleft, which may account for their high binding free energy and observed anticonvulsant effects. nih.gov

Specifically, compounds with chloro and bromo substitutions on the benzyl (B1604629) ring (compounds 5c and 5d in the study) showed the highest binding affinities towards the GABAA receptor, which correlated with their potent anticonvulsant activity in animal models. nih.govnih.gov

Table 2: GABAA Receptor Binding and Anticonvulsant Activity of Selected 6-Fluoroquinazoline Derivatives

| Compound | Substitution Pattern | Anticonvulsant Activity (ED50 mg/kg) | Predicted GABAA Receptor Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|---|

| 5b | 4-Chlorobenzyl | 152 | -68.97 | nih.gov |

| 5c | 2,4-Dichlorobenzyl | 165 | -67.50 | nih.gov |

| 5d | 4-Bromobenzyl | 140 | - | nih.govnih.gov |

| Methaqualone (Reference) | - | 200 | - | nih.gov |

| Valproate (Reference) | - | 300 | - | nih.gov |

Other Therapeutic Potentials

The structural framework of this compound is a fertile ground for discovering compounds with a wide array of therapeutic applications, reflecting the broad biological significance of the larger quinazoline family.

Antidiabetic: The quinazoline scaffold has been investigated for its potential in managing diabetes. researchgate.netresearchgate.netresearchgate.net For instance, certain quinazolinone derivatives have shown the ability to reduce blood glucose levels in animal models. researchgate.net While specific studies on this compound for antidiabetic activity are not detailed, the known hypoglycemic activity of the general scaffold suggests a potential avenue for exploration. semanticscholar.org

Antimalarial: Quinazoline derivatives have been reported to possess antimalarial properties. openmedicinalchemistryjournal.comscispace.com In one study, a 7-fluoro-quinazoline derivative was used as a starting material in the synthesis of quinoline–quinazoline bi-substrate inhibitors. mdpi.com These resulting compounds were effective against all asexual blood stages of Plasmodium falciparum, the parasite responsible for malaria. mdpi.com

Antihypertensive and Vasodilator: The quinazoline core is present in established antihypertensive drugs like prazosin (B1663645), which act as alpha-1 adrenergic receptor antagonists, leading to vasodilation. openmedicinalchemistryjournal.comscispace.comresearchgate.net Research has shown that various quinazoline derivatives exhibit antihypertensive and vasodilator effects. nih.govopenmedicinalchemistryjournal.comscispace.com Some newly synthesized quinazoline derivatives have demonstrated potency comparable to prazosin in animal studies. nih.gov

Diuretic: Diuretic activity has been reported for compounds containing the quinazoline scaffold. openmedicinalchemistryjournal.comscispace.comresearchgate.net

Anticonvulsant: As mentioned previously (Section 5.5.2), fluorinated quinazolines have shown significant potential as anticonvulsant agents. openmedicinalchemistryjournal.comscispace.com A study on N-substituted-6-fluoro-quinazoline-4-amines demonstrated that several derivatives had potent anticonvulsant activity in both pentylenetetrazole (PTZ) and maximal electroshock (MES) induced seizure models, with some compounds being more effective than the reference drugs methaqualone and valproate. nih.gov

Antihistaminic: The potential for quinazoline derivatives to act as antihistaminic agents has been noted in the literature. researchgate.netresearchgate.net

Anthelmintic: The piperazine (B1678402) group, which is sometimes incorporated into quinazoline derivatives, was initially identified as an anthelmintic agent. researchgate.net The broader quinazolinone class has also been investigated for anthelmintic activity. researchgate.net

Antipsychotic: The amino-quinazoline scaffold has been explored for the development of novel antipsychotic drug candidates. researchgate.net Additionally, research into negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 7 (mGlu₇) has identified quinazolinone derivatives as active compounds, with some showing antipsychotic-like properties in behavioral models. nih.gov

Fibrinogen Receptor Antagonist: Quinazoline derivatives have been recognized for their potential as fibrinogen receptor antagonists, which could have applications in preventing blood clots. openmedicinalchemistryjournal.comscispace.com

Table 3: Summary of Other Potential Therapeutic Activities of the Quinazoline Scaffold

| Therapeutic Potential | Specific Finding Related to (Fluoro)Quinazolines | Reference |

|---|---|---|

| Antimalarial | A 7-fluoro-quinazoline was a key intermediate for potent antimalarial agents. | mdpi.com |

| Antihypertensive | Quinazoline derivatives show effects comparable to prazosin. | nih.gov |

| Anticonvulsant | 6-Fluoro-quinazoline derivatives showed potent activity in seizure models. | nih.gov |

| Antipsychotic | Quinazolinone derivatives act as mGlu₇ NAMs with antipsychotic-like effects. | nih.gov |

| Fibrinogen Receptor Antagonist | The quinazoline scaffold is recognized for this activity. | openmedicinalchemistryjournal.comscispace.com |

| Vasodilator | The quinazoline scaffold is a known vasodilator. | openmedicinalchemistryjournal.comscispace.com |

| Diuretic | The quinazoline scaffold is associated with diuretic properties. | openmedicinalchemistryjournal.comscispace.com |

| Antihistaminic | The quinazoline scaffold has been investigated for antihistaminic effects. | researchgate.netresearchgate.net |

| Anthelmintic | Quinazolinone derivatives have been explored for anthelmintic activity. | researchgate.net |

| Antidiabetic | The quinazoline scaffold has demonstrated hypoglycemic potential. | researchgate.netsemanticscholar.org |

Mechanisms of Action and Molecular Interactions of 7 Fluoroquinazoline Derivatives

Interaction with Molecular Targets (Enzymes and Receptors)

Derivatives of 7-fluoroquinazoline exert their biological effects by binding to and modulating the function of a wide array of molecular targets, primarily enzymes and receptors that are critical to cell signaling and survival. The planar quinazoline (B50416) ring system, combined with the electronegativity and hydrophobic characteristics of the fluorine substituent, facilitates interactions within the active sites of these macromolecules. tandfonline.com

Research has identified numerous targets for these compounds, including but not limited to:

Protein Kinases: A major class of targets, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Aurora Kinases, and others involved in cell proliferation and angiogenesis. mdpi.comnih.govscielo.br

Cell Cycle Proteins: Key regulators of cell division such as the dual-specificity phosphatase CDC25B and tubulin. mdpi.comnih.gov

DNA Metabolism Enzymes: Bacterial enzymes like DNA gyrase and topoisomerase IV, as well as human topoisomerases. nih.govnih.gov

Metabolic Enzymes: Enzymes such as Dihydrofolate Reductase (DHFR), Folate Thymidylate Synthase (FTS), and Carbonic Anhydrases (CA) that are crucial for nucleotide synthesis and pH regulation. mdpi.comwho.int

Polymerases: Enzymes like poly(ADP-ribose) polymerase (PARP), which are involved in DNA repair mechanisms. nih.govnih.gov

The versatility of the quinazoline scaffold allows for chemical modifications that can fine-tune the selectivity and potency of these derivatives for specific targets, leading to the development of highly targeted therapeutic agents. nih.gov

Specific Enzyme Inhibition Mechanisms

Kinase inhibition is a hallmark of many quinazoline-based compounds. These derivatives often function as ATP-competitive inhibitors, where the quinazoline nitrogen atoms form crucial hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, mimicking the adenine (B156593) moiety of ATP. tandfonline.com

Tyrosine Kinases (EGFR & VEGFR-2): Many this compound derivatives are potent inhibitors of tyrosine kinases like EGFR and VEGFR-2, which are often overexpressed in various cancers. tandfonline.comresearchgate.net For instance, a series of new fluoroquinazolinone derivatives were synthesized and showed significant cytotoxic activity, with some compounds exhibiting better EGFR inhibition than the reference drug gefitinib (B1684475). mdpi.com Compound 6 (containing an iminoindolin-2-one substituent) showed an IC₅₀ value of 75.2 nM against EGFR-tyrosine kinase (EGFR-TK). mdpi.com Another study highlighted quinazoline sulfonamide derivative 12 as a potent inhibitor of both EGFRT790M (IC₅₀ = 0.0728 µM) and VEGFR-2 (IC₅₀ = 0.0523 µM). nih.gov

Table 1: Inhibition of Tyrosine Kinases by this compound Derivatives

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Compound 6 | EGFR-TK | 75.2 | mdpi.com |

| Compound 10e | EGFR-TK | 170.08 | mdpi.com |

| Gefitinib (Reference) | EGFR-TK | 78.04 | mdpi.com |

| Derivative 12 | EGFRT790M | 72.8 | nih.gov |

| Derivative 12 | VEGFR-2 | 52.3 | nih.gov |

| Derivative 16 | VEGFR-2 | 290 | nih.gov |

Aurora A Kinase: Selective inhibition of Aurora A kinase, a key regulator of mitosis, is another mechanism attributed to this class of compounds. Overexpression of Aurora A is common in many human cancers. nih.gov A novel derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (compound 6e), was identified as a selective and potent lead inhibitor of Aurora A. nih.govnih.gov A kinase panel assay demonstrated its selectivity, and it was found to induce cell cycle arrest and apoptosis in cancer cell lines with an IC₅₀ of 168.78 µM against MCF-7 cells. nih.gov

Phosphatase CDC25B: The cell division cycle 25B (CDC25B) phosphatase is another important target in cancer therapy due to its role in regulating cell cycle progression. nih.gov Research has identified 2-alkylthio-4-aminoquinazoline derivatives as a new class of CDC25B inhibitors. acs.org Several compounds from this series showed potent inhibitory activity, with compounds 3b , 3n , 3t , and 3w exhibiting IC₅₀ values below 0.50 µg/mL, comparable to the reference inhibitor Na₃VO₄. acs.org The mechanism can involve direct binding to the active site or, as shown in other studies, disruption of the protein-protein interaction between CDC25B and its substrate, CDK2/Cyclin A. nih.govacs.org

Fluoroquinazoline derivatives have been investigated as inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated targets for antibacterial agents. nih.govnih.gov The mechanism of action involves the stabilization of the covalent enzyme-DNA complex, which leads to the accumulation of double-strand DNA breaks and ultimately results in bacterial cell death. nih.gov This mode of action is similar to that of fluoroquinolone antibiotics. The development of quinazoline-based inhibitors is a strategy to combat growing bacterial resistance. mdpi.com For example, a series of adamantane (B196018) derivatives were shown to inhibit DNA gyrase and topoisomerase IV with IC₅₀ values in the low micromolar range, such as compound 7 which had an IC₅₀ of 6.20 µM for DNA gyrase and 9.40 µM for topoisomerase IV. researchgate.net

Quinazoline derivatives are known to target enzymes within the folate pathway, which is critical for the synthesis of nucleotides required for DNA replication and repair. Dihydrofolate reductase (DHFR) and folate thymidylate synthase (FTS) are key enzymes in this pathway. mdpi.comwho.int By inhibiting these enzymes, the compounds disrupt the supply of thymidine, leading to the inhibition of DNA synthesis and cell death. This mechanism is exploited by established anticancer drugs. mdpi.comtandfonline.com For example, 2,4-diamino-5-fluoroquinazoline (B46956) was identified as a potent inhibitor of human DHFR. molaid.com Another well-known quinazoline drug, Thymitaq, specifically targets FTS. mdpi.commdpi.com

Certain this compound derivatives, particularly those hybridized with a sulfonamide group, have been identified as inhibitors of carbonic anhydrases (CAs). who.intresearchgate.net CAs are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Specific isoforms, such as CA IX and CA XII, are overexpressed in many tumors and are linked to tumor progression and acidification of the tumor microenvironment. who.int Inhibition of these tumor-associated isoforms is a recognized strategy in anticancer drug design. who.intresearchgate.net

Recent studies have demonstrated that quinazolin-4(3H)-one derivatives can act as potent inhibitors of α-glucosidase. nih.govd-nb.info This enzyme, located in the brush border of the small intestine, is responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of α-glucosidase delays carbohydrate digestion and glucose absorption, thereby reducing postprandial hyperglycemia. nih.gov A study on quinazolin-4(3H)-one bearing phenoxy-acetamide derivatives identified compound 7b as a highly potent inhibitor with an IC₅₀ of 14.4 µM, which is significantly stronger than the reference drug acarbose. Kinetic studies revealed that this compound acts as a competitive inhibitor of the enzyme. nih.gov

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Class/Type |

|---|---|

| This compound | Parent Compound |

| Gefitinib | EGFR Inhibitor (Reference) |

| Compound 6 | Fluoroquinazolinone derivative (iminoindolin-2-one substituent) |

| Compound 10e | Fluoroquinazolinone derivative (4-nitrobenzylideneamino substituent) |

| Derivative 12 | Quinazoline sulfonamide derivative |

| Derivative 16 | Quinazolinone N-acetohydrazide derivative |

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e) | Aurora A Kinase Inhibitor |

| Compound 3b, 3n, 3t, 3w | 2-Alkylthio-4-aminoquinazoline derivatives |

| Na₃VO₄ (Sodium orthovanadate) | Phosphatase Inhibitor (Reference) |

| Adamantane derivative (Compound 7) | DNA Gyrase/Topoisomerase IV Inhibitor |

| 2,4-diamino-5-fluoroquinazoline | DHFR Inhibitor |

| Thymitaq | FTS Inhibitor |

| Compound 7b | Quinazolin-4(3H)-one phenoxy-acetamide derivative (α-glucosidase inhibitor) |

| Acarbose | α-Glucosidase Inhibitor (Reference) |

Carbonic Anhydrase Inhibition

Receptor Modulation and Signaling Pathway Disruption (e.g., PI3K/AKT, RAS/RAF/MEK/ERK)

Derivatives of this compound have been identified as significant modulators of key cellular signaling pathways implicated in oncogenesis, primarily through the inhibition of receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR). tandfonline.comresearchgate.net The inhibition of EGFR blocks the activation of downstream cascades, including the PI3K/AKT and RAS/RAF/MEK/ERK pathways, which are crucial for cell proliferation, survival, angiogenesis, and metastasis. tandfonline.comtandfonline.comscielo.br

The activation of EGFR stimulates these critical pathways. tandfonline.comtandfonline.com By binding to the ATP-binding site of the EGFR kinase domain, quinazoline-based inhibitors prevent the receptor's autophosphorylation, a necessary step for its activation. tandfonline.comtandfonline.com This blockade effectively halts the signal transduction, leading to reduced cell proliferation and increased apoptosis. tandfonline.com For instance, certain 4-anilinoquinazoline (B1210976) derivatives function as EGFR inhibitors, and their efficacy is linked to the disruption of these downstream signals. scielo.br The collaboration between EGFR and phosphatidylinositol 3-kinases (PI3Ks) is a known factor in promoting cancer progression, making the dual disruption of these pathways a valuable therapeutic strategy. scielo.br